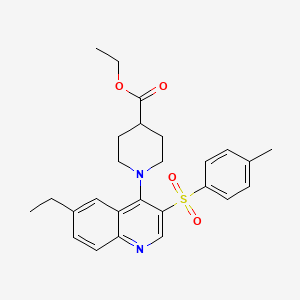

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

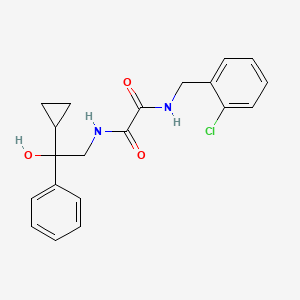

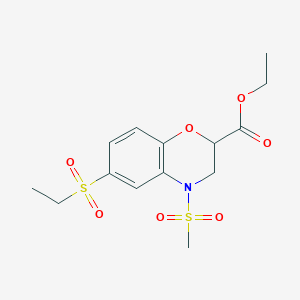

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate, commonly known as EEP, is a complex organic molecule that has been extensively studied in both scientific and industrial fields. It is a part of the quinolone-based compounds which have become strikingly conspicuous in recent years .

Synthesis Analysis

The title compound can be obtained via two synthetic routes. The most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinat in dry DMF .

Molecular Structure Analysis

EEP was crystallized from methanol into the monoclinic P2 1 /n space group with a single molecule in the asymmetric unit . Hirshfeld surface analysis was performed to define the hydrogen bonds and analysis of the two-dimensional fingerprint plots was used to distinguish the different types of interactions .

Chemical Reactions Analysis

Two very weak non-classical C—H O hydrogen bonds were found and the contributions of short contacts to the Hirshfeld surface were determined . Molecules form an isotropic network of intermolecular interactions according to an analysis of the pairwise interaction energies .

科学的研究の応用

Synthesis of Heterocyclic Compounds :

- Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate, a compound structurally related to Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate, has been utilized in synthesizing pyrano and thieno pyrimidines. These compounds have shown potential in various chemical applications (Paronikyan et al., 2016).

Antibacterial Properties :

- Research on quinoline carboxylic acids, which are structurally similar to Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate, has revealed significant antibacterial properties against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).

Pharmacokinetics and Metabolite Identification :

- Related compounds, such as those involving tetrahydroisoquinoline and piperidine structures, have been studied for their pharmacokinetics and the identification of metabolites in human subjects. This research is crucial for understanding the drug's behavior in the human body and its potential therapeutic applications (Umehara et al., 2009).

Synthesis of Piperidine Substituted Compounds :

- The synthesis of new piperidine substituted compounds, which are structurally related to Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate, has been reported. These compounds have demonstrated potential in biological applications, including antibacterial and antifungal activities (Shafi et al., 2021).

Development of Anticancer Agents :

- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate, have been synthesized and evaluated as anticancer agents. This research signifies the compound's potential in developing new cancer treatments (Rehman et al., 2018).

作用機序

Target of Action

The primary targets of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate are bacterial macromolecules, specifically the DNA Gyrase of Staphylococcus aureus, topoisomerase II of Mycobacterium tuberculosis, and topoisomerase IV of Streptococcus pneumoniae . These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them ideal targets for antibacterial agents .

Mode of Action

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate interacts with its targets by binding to the active centers of these bacterial enzymes . This binding inhibits the normal function of the enzymes, disrupting the bacterial DNA processes and leading to bacterial death .

Biochemical Pathways

The action of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate affects the DNA replication and transcription pathways in bacteria . By inhibiting DNA Gyrase and topoisomerases, the compound prevents the unwinding and supercoiling of bacterial DNA, which is a crucial step in these pathways . This disruption leads to the cessation of these processes, ultimately resulting in bacterial death .

Result of Action

The molecular and cellular effects of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate’s action include the disruption of bacterial DNA processes, leading to bacterial death . By inhibiting crucial enzymes involved in DNA replication and transcription, the compound prevents the bacteria from multiplying and functioning normally .

特性

IUPAC Name |

ethyl 1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4S/c1-4-19-8-11-23-22(16-19)25(28-14-12-20(13-15-28)26(29)32-5-2)24(17-27-23)33(30,31)21-9-6-18(3)7-10-21/h6-11,16-17,20H,4-5,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBSHOLKHPOIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)

![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)